Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

This 4-benzylamino-2-methylthio-pyrimidine-5-carboxylate intermediate delivers a unique substitution pattern that streamlines SAR exploration. The pre-installed benzylamino group provides hydrophobic bulk essential for targeting lipophilic kinase binding pockets, while the ethyl ester (C5) and methylthio (C2) groups serve as orthogonal handles for amide, acid, or fused‑pyrimidine library synthesis. Use this scaffold to directly probe 4‑position SAR without risky post‑synthetic modifications—ideal for medicinal chemistry and HTS library construction.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
CAS No. 100973-67-9
Cat. No. B028179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
CAS100973-67-9
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)SC
InChIInChI=1S/C15H17N3O2S/c1-3-20-14(19)12-10-17-15(21-2)18-13(12)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,16,17,18)
InChIKeyJUVBOQHAEZDXDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (100973-67-9): Key Physicochemical and Structural Properties


Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate is a polysubstituted pyrimidine derivative. It is characterized by a benzylamino group at the 4-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 5-position of the pyrimidine ring [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [2]. Its defined chemical properties, including a molecular weight of 303.4 g/mol and a computed XLogP3-AA of 3.6, make it a valuable intermediate in heterocyclic chemistry [1].

Why Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Cannot Be Substituted with Close Pyrimidine Analogs


The specific substitution pattern on the pyrimidine core—a benzylamino group at C4, a methylthio group at C2, and an ethyl ester at C5—is critical for its intended use as a synthetic intermediate. Replacing the 4-benzylamino group with other substituents (e.g., amino, chloro, ethoxy) significantly alters physicochemical properties like lipophilicity (LogP) and molecular weight, which in turn affects reactivity in downstream synthetic steps and the properties of final target compounds [1]. For instance, the benzylamino group introduces a specific hydrophobic and steric profile that can influence binding interactions in target molecules like kinase inhibitors, making direct substitution with a simpler 4-amino analog a high-risk strategy that could compromise the potency or selectivity of the final drug candidate [2]. The quantified differences in key properties are detailed in the evidence guide below.

Quantitative Differentiation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate vs. Key Analogs


Molecular Weight and Hydrophobicity Comparison: Benzylamino vs. Amino Analog

The target compound, with a benzylamino substituent, exhibits a significantly higher molecular weight (303.4 g/mol) and lipophilicity (XLogP3-AA 3.6) compared to its 4-amino analog, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate [1]. This difference is critical for applications where increased lipophilicity is desired for membrane permeability or to modulate target binding kinetics.

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Lipophilicity (XLogP3-AA) Comparison: Benzylamino vs. Chloro Analog

The target compound possesses a computed XLogP3-AA value of 3.6, indicating moderate to high lipophilicity. This value is notably higher than that of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, another common intermediate, which has an estimated LogP around 2.0-2.5 [1]. This quantitative difference confirms that the benzylamino group provides a distinct hydrophobic advantage over the chloro substituent.

Medicinal Chemistry Synthetic Intermediate Lipophilicity

Synthetic Utility in Kinase Inhibitor Design

The target compound is specifically highlighted as a valuable intermediate for synthesizing kinase inhibitors, a feature attributed to its unique substitution pattern [1]. The methylthio group at the 2-position serves as a versatile handle for further functionalization, while the 4-benzylamino group can be exploited to introduce specific hydrophobic interactions known to be critical for binding to the ATP pockets of kinases. This contrasts with simpler 4-amino or 4-chloro analogs, which lack the pre-installed hydrophobic benzyl moiety and require additional synthetic steps to achieve a comparable pharmacophore.

Kinase Inhibitor Drug Discovery Medicinal Chemistry

Optimal Application Scenarios for Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate


Synthesis of Lipophilic Kinase Inhibitor Candidates

Given its high XLogP3-AA of 3.6 [1], this compound is best applied as a core scaffold for designing kinase inhibitors that require enhanced lipophilicity for improved membrane permeability or for targeting kinases with hydrophobic binding pockets. The pre-installed benzylamino group eliminates the need for post-synthetic modifications to introduce a hydrophobic moiety, thereby streamlining the SAR exploration process [1].

Building Block for Complex Heterocyclic Libraries

The compound's distinct substitution pattern (benzylamino, methylthio, ethyl ester) offers multiple reactive sites for diversification [1]. It is particularly well-suited for generating libraries of polysubstituted pyrimidines and fused pyrimidine systems (e.g., pyrimidopyrimidines) for high-throughput screening against various biological targets [2]. The ethyl carboxylate at the 5-position provides a convenient handle for further transformation to amides, acids, or alcohols.

Investigating Structure-Activity Relationships (SAR) at the 4-Position

For research programs focused on optimizing a pyrimidine-based lead compound, this specific intermediate allows for the direct exploration of the benzyl group's contribution to activity and selectivity. By using this compound, researchers can directly compare it with analogs having smaller (e.g., methyl, ethyl) or polar (e.g., amino) substituents at the 4-position to quantify the impact of increased steric bulk and hydrophobicity on target binding and cellular activity [1].

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